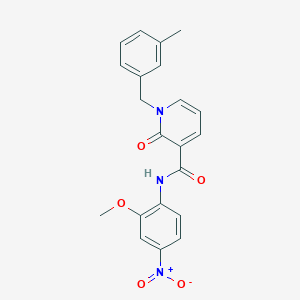

![molecular formula C5H9NO2 B2815884 (5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol CAS No. 70235-98-2](/img/structure/B2815884.png)

(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol” is a derivative of oxazine, a heterocyclic compound . Oxazines are important in the field of pharmaceuticals and biological research due to their wide range of biological activities .

Synthesis Analysis

The synthesis of oxazine derivatives often involves reactions with suitable raw materials . For instance, a new benzoxazine monomer has been synthesized from the simple esterification reaction of terephthaloyl chloride . Another study reported the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes .Molecular Structure Analysis

The molecular structure of oxazine derivatives can be complex, depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

Oxazine derivatives have been found to undergo various chemical reactions. For example, a study reported the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes, leading to substituted 3-vinyl-benzisoxazoles . Another study showed that the 3-phenyloxazine rearranges to the nitrone in methanolic HCl .Physical And Chemical Properties Analysis

Oxazine derivatives exhibit a range of physical and chemical properties. For example, polybenzoxazines, a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines, have been found to possess excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .Applications De Recherche Scientifique

Catalytic Hydrogenation and Chemical Transformations

(5,6-Dihydro-4H-[1,2]oxazin-3-yl)-methanol and its derivatives have been explored in catalytic hydrogenation processes. For example, Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, which led to a dynamic mixture of enamines and tetrahydro-2-furanamines. These compounds could be transformed into 1,4-amino alcohols under robust hydrogenation conditions or into dihydrofurans in acetic acid (Sukhorukov et al., 2008).

Acid-Catalyzed Rearrangements

Gilchrist, Iskander, and Yagoub (1985) demonstrated the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides. This process highlights the chemical flexibility and reactivity of oxazine derivatives in different acidic environments (Gilchrist et al., 1985).

Synthesis and Structural Studies

M. Sainsbury (1991) reviewed the literature on 1,2-oxazines and related compounds, emphasizing their synthesis and structural importance. This includes discussions on their use as chiral synthons and general reactions, showcasing the compound's relevance in organic chemistry and synthesis (Sainsbury, 1991).

Transformation into Pyrroles and Nitrones

Hippeli, Zimmer, and Reissig (1990) explored the transformation of 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines into various compounds, including pyrroles and nitrones. Their work sheds light on the diverse chemical pathways and products accessible from oxazine derivatives (Hippeli et al., 1990).

Green Synthesis Approaches

Singh et al. (2015) developed a robust, metal catalyst-free method for the synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, highlighting an environmentally friendly approach to producing these compounds (Singh et al., 2015).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol” is not available, it’s important to handle all chemical compounds with appropriate safety precautions. Oxazine derivatives are known to have a broad range of biological activities, which suggests that they could have potential toxic effects depending on the specific derivative and exposure scenario .

Orientations Futures

The field of oxazine derivatives is a dynamic area of research with potential applications in pharmaceuticals and other industries. Future research will likely continue to explore the synthesis of new oxazine derivatives, investigate their biological activities, and develop applications for these compounds .

Propriétés

IUPAC Name |

5,6-dihydro-4H-oxazin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-5-2-1-3-8-6-5/h7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHDBWRMZOYZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NOC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)

![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)

![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)

![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)